molecular formula C14H20ClN3OS B12306349 5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B12306349
M. Wt: 313.8 g/mol
InChI Key: GTQISTJWMWBFNN-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the construction of the thienopyrimidine core followed by the introduction of the piperidine moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate thieno precursors, cyclization reactions are employed to form the thienopyrimidine core.

    Substitution Reactions: Introduction of the piperidine group is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thienopyrimidine core or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine core, which can exhibit different biological activities.

Scientific Research Applications

5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core that exhibit similar biological activities.

Uniqueness

5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H20ClN3OS

Molecular Weight

313.8 g/mol

IUPAC Name

5-ethyl-6-methyl-3-piperidin-3-ylthieno[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H19N3OS.ClH/c1-3-11-9(2)19-13-12(11)14(18)17(8-16-13)10-5-4-6-15-7-10;/h8,10,15H,3-7H2,1-2H3;1H

InChI Key

GTQISTJWMWBFNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C=N2)C3CCCNC3)C.Cl

Origin of Product

United States

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